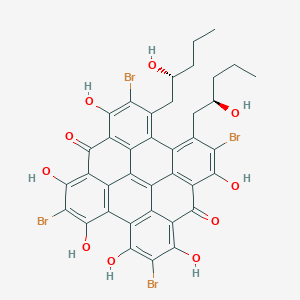

gymnochrome F

Description

Properties

Molecular Formula |

C38H28Br4O10 |

|---|---|

Molecular Weight |

964.2 g/mol |

IUPAC Name |

6,12,17,23-tetrabromo-5,7,11,18,22,24-hexahydroxy-13,16-bis[(2R)-2-hydroxypentyl]octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,5,7,10(28),11,13,15,17,19(27),21,23,25-tridecaene-9,20-dione |

InChI |

InChI=1S/C38H28Br4O10/c1-3-5-9(43)7-11-13-14-12(8-10(44)6-4-2)28(40)36(50)24-16(14)18-17-15(13)23(35(49)27(11)39)31(45)25-19(17)21(33(47)29(41)37(25)51)22-20(18)26(32(24)46)38(52)30(42)34(22)48/h9-10,43-44,47-52H,3-8H2,1-2H3/t9-,10-/m1/s1 |

InChI Key |

VXMCGKZBNQKQJM-NXEZZACHSA-N |

Isomeric SMILES |

CCC[C@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)C[C@@H](CCC)O)O |

Canonical SMILES |

CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(CCC)O)O |

Synonyms |

gymnochrome F |

Origin of Product |

United States |

Detailed Research Findings on Gymnochrome F

Discovery and Source Organisms of this compound

The discovery of this compound is linked to the investigation of marine invertebrates for bioactive compounds.

Deep-Water Crinoid Holopus rangii as Primary Source

The primary source organism identified for the isolation of this compound is the deep-water crinoid Holopus rangii. researchgate.netnih.govacs.orgnih.govgriffith.edu.auacs.orgnih.govrsc.orgwikipedia.org Holopus rangii is a stalked crinoid belonging to the phylum Echinodermata, class Crinoidea, order Cyrtocrinida, and family Holopodidae. nih.govacs.org Specimens of H. rangii collected from deep-water environments, such as off the coast of Curaçao at a depth of 358 meters, have yielded this compound. griffith.edu.aursc.org

This compound, along with gymnochrome E, was discovered through bioactivity-guided fractionation of metabolites from Holopus rangii. nih.govacs.orgnih.govacs.org The presence of this compound in the crude extract of the crinoid has been supported by mass spectrometry analysis, suggesting its natural origin rather than being an artifact of the isolation procedure. nih.gov

Exploration of Other Marine Invertebrates and Microorganisms

While Holopus rangii is a key source, research into marine natural products extends to other invertebrates and microorganisms. Echinoderms in general, including crinoids, are recognized as sources of bioactive glycosylated metabolites, such as saponins (B1172615) and glycolipids. rsc.org Other marine organisms, such as sponges, mollusks, bryozoans, ascidians, and marine microorganisms (bacteria and fungi), have also been explored for novel secondary metabolites with various biological activities, including antimicrobial and antiproliferative effects. rsc.orgmdpi.commdpi.comresearchgate.net Although this compound is specifically linked to Holopus rangii, the broader context of marine natural product discovery involves the investigation of a wide array of marine life.

Isolation and Purification Methodologies

The isolation and purification of this compound from the complex mixture of natural products in the source organism require specific methodologies.

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation has been a crucial strategy in the isolation of this compound. nih.govacs.orgnih.govacs.org This approach involves separating the crude extract into fractions and testing each fraction for a specific biological activity. Fractions exhibiting the desired activity are further fractionated, leading to the isolation of the active compound. In the case of this compound, this strategy was guided by its inhibitory activity against MCL-1 binding to Bak. nih.govacs.orgnih.govacs.org

Chromatographic Techniques for this compound Isolation

Chromatographic techniques play a vital role in separating and purifying this compound from other compounds present in the crinoid extract.

Various chromatographic methods are employed in natural product isolation, including column chromatography using stationary phases like silica (B1680970) gel and reversed-phase C18 silica gel. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the purification of natural products, including this compound. nih.govacs.orgresearchgate.netmdpi.comresearchgate.netpnas.orgnih.gov Reversed-phase HPLC, utilizing C18 stationary phases, has been specifically mentioned in the isolation procedure of this compound from Holopus rangii. nih.govacs.org This technique allows for the separation of compounds based on their differing affinities for the stationary and mobile phases, enabling the isolation of this compound in a purified form. Monitoring by bioassay and mass spectrometry during HPLC purification helps track the target compound. nih.govacs.org

Table 1: Source Organism and Isolation Strategy for this compound

| Organism | Primary Location/Depth | Isolation Strategy | Key Compounds Isolated (besides this compound) |

| Holopus rangii | Deep water (e.g., Curaçao, 358 m) griffith.edu.aursc.org | Bioactivity-guided fractionation nih.govacs.orgnih.govacs.org | Gymnochrome E, Isogymnochrome B, Emodic acid, 7-bromoemodic acid nih.govacs.org |

Table 2: Spectroscopic Data for this compound

| Analysis Method | Key Observations |

| UV-Vis Spectrum | Maxima at 300, 333, 498, 554, and 598 nm (in MeOH) nih.gov |

| IR Spectrum | Absorption bands at 3388, 2928, 1705, 1609, 1451, 1245, 1128, and 1004 cm⁻¹ (Film) nih.gov |

| ESI-MS/MS | Fragment ions at m/z 875 and 803 [M - H]⁻ nih.gov |

| HRESIMS | m/z 960.8463 [M + H]⁺ (calcd for C₃₈H₂₉Br₄O₁₀, 960.8489) nih.gov; Multiplet at m/z 959, 961, 963, 965, and 967 in negative mode, suggesting tetrabromination nih.gov |

| ¹H NMR | Detailed signals (see source for full table), lack of aromatic proton signal suggesting a fully substituted aromatic part nih.gov |

| ¹³C NMR | Detailed signals (see source for full table) nih.gov |

| CD Spectrum | Reported (see source for figure) nih.gov |

This compound is a fascinating natural product belonging to the gymnochrome family of phenanthroperylenequinones. These compounds are recognized for their distinctive structural characteristics and notable bioactive properties. ontosight.ai

Medium Pressure Liquid Chromatography (MPLC) Utilization

Medium Pressure Liquid Chromatography (MPLC) is a chromatographic technique utilized in the isolation and purification of natural products, including gymnochromes. researchgate.netresearchgate.net While the search results specifically mention MPLC being used in the context of isolating compounds from marine organisms and in bioassay-guided fractionation related to gymnochromes, direct detailed protocols for the MPLC isolation specifically of this compound were not extensively detailed in the provided snippets. However, the general principle involves using MPLC as part of a purification scheme following initial extraction. researchgate.netresearchgate.net For example, materials from the HBOI Peak Library, generated by reversed-phase MPLC, were used in a study that led to the discovery of gymnochromes E and F. nih.gov This indicates that MPLC played a role in the preliminary fractionation of the crude extract from Holopus rangii before further purification steps were undertaken to isolate individual compounds like this compound. nih.gov MPLC is a valuable tool in natural product chemistry for separating complex mixtures based on their differential partitioning between a stationary phase and a mobile phase under moderate pressure.

Detailed research findings on this compound indicate its biological activities. This compound has been identified as a moderate inhibitor of myeloid cell leukemia sequence 1 (MCL-1) binding to Bak. nih.govacs.orgnih.gov This interaction is significant because MCL-1 is an anti-apoptotic protein, and inhibiting its binding to pro-apoptotic proteins like Bak can influence cellular processes, including apoptosis. nih.gov Studies have shown that this compound exhibited minimum inhibition concentrations (MICs) of 12.5 µg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). acs.orgnih.gov However, it did not show significant inhibitory activity against certain tumor cell lines (PANC-1, NCI/ADR-Res, or DLD-1) at tested concentrations. acs.orgnih.gov

Data regarding the biological activity of this compound can be summarized as follows:

| Biological Target/Activity | Result | Concentration/Value | Citation |

| MCL-1 binding to Bak inhibition | Moderate inhibitor | IC₅₀ = 3.3 µM | acs.orgnih.gov |

| Staphylococcus aureus | Inhibition | MIC = 12.5 µg/mL | acs.orgnih.gov |

| Methicillin-resistant S. aureus | Inhibition | MIC = 12.5 µg/mL | acs.orgnih.gov |

| PANC-1 cell line cytotoxicity | No significant inhibitory activity | 5.2 µM | acs.orgnih.gov |

| NCI/ADR-Res cell line cytotoxicity | No significant inhibitory activity | 5.2 µM | acs.orgnih.gov |

| DLD-1 cell line cytotoxicity | No significant inhibitory activity | 5.2 µM | acs.orgnih.gov |

Structural Elucidation and Stereochemical Characterization of Gymnochrome F

Advanced Spectroscopic and Spectrometric Techniques

The elucidation of gymnochrome F's molecular framework and stereochemistry was reliant on a suite of high-level analytical techniques. These methods provided complementary information, which, when pieced together, revealed the compound's complete structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the connectivity of atoms in this compound. nih.gov Both one-dimensional and two-dimensional experiments were necessary to assign the proton and carbon signals and to piece together the molecular fragments. nih.govnih.gov

One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons within the molecule. nih.gov The ¹H NMR spectrum of this compound was notable for the absence of signals in the aromatic region, which suggested that the phenanthroperylenequinone core was fully substituted. nih.gov The spectrum did, however, reveal a set of signals corresponding to a 2-hydroxypentyl side chain. nih.gov The ¹³C NMR spectrum provided the corresponding carbon chemical shifts, which were assigned with the aid of two-dimensional techniques and by comparison with calculated spectral data. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (¹H NMR data recorded in DMSO-d₆; ¹³C NMR data recorded in MeOH-d₄) nih.gov

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 160.0 | |

| 2 | 108.6 | |

| 3 | 129.5 | |

| 3a | 120.3 | |

| 4 | 129.5 | |

| 5 | 108.6 | |

| 6 | 160.0 | |

| 6a | 115.1 | |

| 7 | 182.5 | |

| 7a | 120.3 | |

| 8 | 160.0 | |

| 9 | 108.6 | |

| 10 | 158.3 | |

| 10a | 114.7 | |

| 11 | 158.3 | |

| 12 | 108.6 | |

| 13 | 160.0 | |

| 13a | 115.1 | |

| 13b | 121.7 | |

| 13c | 121.7 | |

| 14 | 182.5 | |

| 14a | 114.7 | |

| 15 | 34.9 | 3.55, m |

| 3.01, m | ||

| 16 | 74.8 | 4.35, m |

| 17 | 39.8 | 1.45, m |

| 1.25, m | ||

| 18 | 20.9 | 1.25, m |

| 19 | 14.5 | 0.81, t (7.2) |

Note: Table generated based on data from Wright et al. (2010). Assignments were supported by HSQC and HMBC spectra. nih.gov

Two-dimensional (2D) NMR experiments were crucial for establishing the bonding network within this compound. nih.gov

COSY (Correlation Spectroscopy) spectra were used to identify proton-proton (¹H-¹H) coupling networks, which confirmed the connectivity within the 2-hydroxypentyl side chain. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed correlations between protons and carbons over two to three bonds. This was instrumental in connecting the 2-hydroxypentyl side chain to the main phenanthroperylenequinone core. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) spectra correlated each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) , while not explicitly detailed for this compound, is a key technique used for related gymnochromes to determine the spatial proximity of atoms. researchgate.net This technique is vital for elucidating the relative stereochemistry and conformation of the side chains with respect to the aromatic core. researchgate.netnih.gov

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. nih.gov The instrument detected a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 960.8463. This experimental value was in close agreement with the calculated mass of 960.8489 for the molecular formula C₃₈H₂₉Br₄O₁₀, confirming the elemental composition of the compound. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules, particularly those with axial chirality like phenanthroperylenequinones. mdpi.comfaccts.de ECD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. faccts.de For the gymnochrome family, the ECD effect is dominated by the helicity of the large aromatic core. mdpi.com The absolute configuration of related gymnochromes has been unambiguously determined by comparing experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT). researchgate.netmdpi.com In the case of this compound, while a CD spectrum was recorded, the configuration of the C-16 stereocenter in the side chain was assigned as R based on the shielding observed for the H₃-19 methyl resonance in the ¹H NMR spectrum and by comparison with data for the related compound, isogymnochrome D. nih.gov

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule. nih.govwikipedia.org This technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern to calculate the precise position of each atom. nih.gov While a crystal structure for this compound has not been reported, as it was isolated as an oil, the technique has been successfully applied to other related natural products. nih.govresearchgate.net The structural data obtained from X-ray crystallography of similar phenanthroperylenequinones can serve as a benchmark, helping to validate and confirm structural and stereochemical assignments made through spectroscopic methods for non-crystalline compounds like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Determination of the Phenanthroperylenequinone Core Architecture

A key piece of evidence came from the ¹H NMR spectrum, which notably lacked signals in the aromatic proton region. This absence of aromatic protons strongly indicated that the core aromatic structure was fully substituted. nih.govnih.gov Further confirmation of the phenanthroperylenequinone skeleton was obtained from the ¹³C NMR spectrum, which displayed characteristic signals for numerous non-protonated aromatic carbons, including several phenolic carbons and two carbonyl carbons, consistent with this class of compounds. mdpi.com The UV-vis spectrum also showed absorption maxima typical for phenanthroperylenequinones. nih.gov

Elucidation of Bromination Patterns and Side Chain Stereochemistry

The presence and number of bromine atoms, a common feature in marine natural products, were determined primarily through mass spectrometry. nih.gov The negative-ion electrospray mass spectrum of this compound displayed a distinctive and complex multiplet of five peaks at m/z 959, 961, 963, 965, and 967. This isotopic pattern is a hallmark of a tetrabrominated compound, arising from the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). nih.gov

The structural elucidation of the side chains and their stereochemistry was accomplished through detailed analysis of 2D NMR spectra, particularly COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. nih.gov The ¹H NMR spectrum revealed the presence of a 2-hydroxypentyl side chain. COSY correlations established the sequential connectivity of the protons within this side chain, while HMBC correlations connected the side chain to the main phenanthroperylenequinone core. nih.gov

A crucial aspect of the stereochemical characterization was the determination of the configuration at the chiral centers. For this compound, which possesses C₂ symmetry, the stereochemistry was assigned based on the chemical shift of specific protons. The shielded resonance of the H₃-19 methyl group in the ¹H NMR spectrum indicated its orientation above the plane of the aromatic ring system. This shielding effect led to the assignment of an R configuration at the C-16 position. nih.gov This assignment was further supported by the close agreement of the ¹H NMR data with that of a related compound, the desulfated derivative of isogymnochrome D. nih.gov It has been generally observed in gymnochromes that the chiral centers of pentyl side chains typically possess an R configuration. mdpi.com

Computational Chemistry Approaches in Structural Confirmation

To further solidify the proposed structure of this compound and its relatives, computational chemistry methods have been employed, providing an additional layer of validation.

Density Functional Theory (DFT) has become a powerful tool in the structural elucidation of natural products by allowing for the prediction of spectroscopic parameters that can be compared with experimental data. frontiersin.orgbiophysics.orglibretexts.org For complex molecules like gymnochromes, DFT calculations have been used to predict Electron Circular Dichroism (ECD) spectra and NMR chemical shifts. mdpi.comlcms.cz

For instance, in the study of related gymnochromes, the absolute configuration of the axial chirality was unambiguously confirmed by comparing the experimentally measured ECD spectrum with the ECD curve calculated using time-dependent DFT (TDDFT). lcms.cz Furthermore, the DP4+ probability analysis, which compares experimental NMR chemical shifts with those predicted by DFT for all possible stereoisomers, has been instrumental in corroborating the stereochemical assignments of the side chains in related gymnochromes. mdpi.commdpi.com While not explicitly detailed for this compound in the provided search results, the use of software like ACD/CNMR predictor, which compares observed ¹³C NMR spectra with calculated spectra, has been mentioned as a technique to validate proposed structures for this family of compounds. nih.govresearchgate.net

In silico methods provide a means to assess the validity and stability of a proposed chemical structure in a computational environment. researchgate.netmdpi.com For this compound, molecular docking studies have been performed to understand its interaction with biological targets such as the anti-apoptotic protein Mcl-1. mdpi.commdpi.com These studies, which computationally place the ligand (this compound) into the binding site of a protein, inherently validate the three-dimensional structure of this compound as a plausible conformation for biological interactions. The ability of the proposed structure of this compound to favorably interact with the binding pocket of a protein through specific interactions like hydrogen bonds and π-π stacking provides indirect in silico validation of its structural features. mdpi.com

Biosynthetic Pathways and Precursors of Gymnochrome F

Polyketide Biosynthesis as a Proposed Route

The prevailing hypothesis for the biosynthesis of gymnochrome F, along with other gymnochromes and related phenanthroperylenequinones, centers on a polyketide pathway nih.govacs.orgnih.gov. Polyketide biosynthesis is mediated by polyketide synthases (PKSs), large multienzyme complexes that iteratively condense acyl-CoA starter units with malonyl-CoA or methylmalonyl-CoA extender units bris.ac.ukmdpi.com. This iterative process generates a poly-β-keto chain, which then undergoes a series of modifications, including cyclization, aromatization, reduction, and tailoring reactions, to yield the final polyketide product bris.ac.uk.

The structural features of this compound, including its polycyclic aromatic core and the presence of hydroxyl and alkyl side chains, are consistent with a polyketide origin. The carbon backbone is likely assembled from acetate (B1210297) units (delivered as malonyl-CoA), with potential incorporation of propionate (B1217596) units (delivered as methylmalonyl-CoA) to introduce methyl branches, although the specific starter and extender units for this compound have not been definitively elucidated.

Comparative Analysis with Anthraquinone (B42736) Metabolites

Studies on the co-occurrence of different metabolites within the same organism can provide valuable insights into their biosynthetic relationships. In the case of this compound, its isolation alongside anthraquinone metabolites, such as emodic acid and its bromo derivative, from the crinoid Holopus rangii strongly suggests a shared biosynthetic origin nih.govacs.orgnih.gov. Anthraquinones are also known to be biosynthesized via the polyketide pathway, particularly in fungi and some plants nih.govnih.govresearchgate.net.

The structural similarities between the anthraquinone core and the phenanthroperylenequinone core of gymnochromes support the idea that anthraquinones may serve as biosynthetic precursors or intermediates in the formation of the more complex gymnochrome structures nih.govacs.org.

Emodic Acid and Bromo Derivatives as Biosynthetic Relatives

Emodic acid (4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid) is a trihydroxyanthraquinone nih.govmycocentral.euneist.res.in. Its co-isolation with gymnochromes E and F from Holopus rangii, along with a new bromo derivative identified as 7-bromoemodic acid, highlights their close biogenetic relationship nih.govacs.orgnih.gov. The presence of emodic acid and a brominated analog suggests that the biosynthetic machinery in this crinoid is capable of producing both anthraquinones and introducing bromine atoms into these structures nih.govacs.org.

The structural resemblance, particularly the oxygenation pattern and the presence of a carboxylic acid group in emodic acid, provides a plausible link to the gymnochrome structure. It is hypothesized that two anthraquinone molecules, possibly related to emodic acid, could undergo a condensation reaction followed by further modifications, including bromination and side chain elaboration, to form the gymnochrome skeleton nih.gov.

Here is a table summarizing the related anthraquinone metabolites:

| Compound Name | PubChem CID | Proposed Biosynthetic Role |

| Emodic acid | 361510 | Putative precursor/intermediate |

| 7-Bromoemodic acid | Not available | Putative precursor/intermediate |

Enzymatic Mechanisms Involved in Bromination and Side Chain Formation

The presence of multiple bromine atoms in this compound (it is tetrabrominated) nih.govnih.gov indicates the involvement of specific enzymatic machinery for halogenation. Bromination in natural product biosynthesis is typically catalyzed by haloperoxidases or other halogenase enzymes beilstein-journals.org. These enzymes facilitate the incorporation of bromide ions into organic molecules, often at specific positions on aromatic rings or alkyl chains. While the specific enzymes responsible for bromination in gymnochrome biosynthesis have not been fully characterized, their activity is evident from the structure of this compound and other brominated gymnochromes nih.govacs.orgnih.govmdpi.comacs.org.

The side chains present in this compound, specifically the hydroxylated pentyl and propyl groups, are also likely introduced and modified through enzymatic reactions nih.gov. The formation of these alkyl chains could occur during the polyketide assembly process through the incorporation of specific extender units, or they might be added or modified post-PKS assembly rsc.orgnih.govpsu.edubiorxiv.orgmdpi.com. Enzymes such as hydroxylases would be responsible for introducing the hydroxyl groups on these side chains nih.govnih.gov. The stereochemistry observed in the side chains of related gymnochromes (e.g., (R) configuration for pentyl and (S) configuration for propyl in many cases) suggests stereoselective enzymatic control over these modifications nih.gov.

Hypothetical Biosynthetic Linkages within the Gymnochrome Series

The isolation of multiple gymnochrome derivatives (Gymnochromes A, B, C, D, E, F, G, H, etc.) from crinoids points to a common biosynthetic pathway with variations in tailoring steps leading to structural diversity nih.govacs.orgnih.govnih.govmdpi.comacs.orgresearchgate.net. Hypothetically, a core phenanthroperylenequinone skeleton is formed, likely through the dimerization and cyclization of two modified anthraquinone or polyketide intermediates nih.gov. Subsequent enzymatic modifications, including differential bromination patterns, variations in side chain structure and oxidation state, and potentially glycosylation or sulfation, would then lead to the array of isolated gymnochromes nih.govmdpi.com.

This compound, with its specific bromination pattern and side chains, represents one endpoint of this complex biosynthetic cascade. Understanding the genetic basis and enzymatic machinery involved in these tailoring steps is a key area for future research to fully elucidate the biosynthetic pathways within the gymnochrome series.

Here is a table of mentioned gymnochromes and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 15101872 |

| Gymnochrome E | 135894458 |

| Gymnochrome A | Not available |

| Gymnochrome B | Not available |

| Gymnochrome C | Not available |

| Gymnochrome D | Not available |

| Gymnochrome G | Not available |

| Gymnochrome H | Not available |

Molecular and Cellular Biological Activities of Gymnochrome F

Inhibition of Myeloid Cell Leukemia Sequence 1 (MCL-1) Binding to Bak

Myeloid cell leukemia sequence 1 (MCL-1) is an anti-apoptotic protein that plays a critical role in cell survival by binding to and neutralizing pro-apoptotic proteins such as Bak. nih.govdovepress.comnih.gov As a member of the BCL-2 family of proteins, MCL-1's overexpression is frequently linked to cancer cell survival and resistance to various therapeutic interventions, making it a significant target in oncology. dovepress.comresearchgate.netmdpi.comresearchgate.net Gymnochrome F has been identified as a moderate inhibitor of the protein-protein interaction between MCL-1 and Bak. nih.govnih.govacs.orgsmolecule.com

Molecular Basis of MCL-1/Bak Interaction Disruption

The interaction between anti-apoptotic proteins like MCL-1 and pro-apoptotic proteins such as Bak is mediated through the binding of the BH3 domain of the pro-apoptotic protein to a hydrophobic groove on the anti-apoptotic protein. dovepress.comnih.gov This binding sequesters Bak, preventing it from triggering apoptosis. dovepress.com Inhibitors are designed to disrupt this interaction, thereby releasing Bak and initiating programmed cell death. nih.govdovepress.com

Computational modeling studies have explored how this compound might interact with human MCL-1 (hMcl-1). mdpi.comresearchgate.net Molecular docking simulations suggest that this compound binds within the active site of MCL-1, characterized by four hydrophobic pockets (P1-P4) that are crucial for binding BH3 domains. mdpi.comresearchgate.net Specific interactions predicted by docking include a pi-pi interaction with His224 and hydrogen bonds with Asn260. mdpi.com These computational insights provide a potential molecular explanation for how this compound interferes with the MCL-1/Bak interaction. mdpi.com

In Vitro Assays for MCL-1 Inhibition Profiling

The inhibitory effect of compounds on the MCL-1/Bak interaction is commonly quantified using in vitro assays. A widely used technique is the Förster Resonance Energy Transfer (FRET)-based assay. nih.govbpsbioscience.com This assay system typically involves labeled MCL-1 and a labeled peptide representing the BH3 domain of a protein like Bak. bpsbioscience.com The assay measures changes in FRET signal that occur when a test compound, such as this compound, disrupts the binding between MCL-1 and the BH3 peptide. bpsbioscience.com

This compound has been evaluated using a FRET-based assay to determine its potency in inhibiting MCL-1 binding to Bak. nih.govbindingdb.org Research indicates that this compound acts as a moderate inhibitor, with an reported IC50 value of 3.3 µM (equivalent to 3300 nM). nih.govbindingdb.org

The in vitro MCL-1 inhibition data for this compound is summarized in the table below:

| Target Interaction | Assay Method | IC50 (µM) | IC50 (nM) | Source Organism |

| MCL-1 binding to Bak | FRET assay | 3.3 nih.govbindingdb.org | 3300 bindingdb.org | Holopus rangii nih.gov |

Computational Modeling of Ligand-Protein Interactions (Molecular Docking)

Computational modeling, particularly molecular docking, is a powerful technique used to predict the binding orientation and affinity of small molecules to their protein targets. mdpi.comunizar.es This approach is valuable for understanding the atomic-level interactions that govern ligand binding and for guiding the design of more potent inhibitors. mdpi.com

Studies have employed computational modeling to investigate the interaction between this compound and hMcl-1. mdpi.comresearchgate.net These studies typically involve utilizing the known three-dimensional structure of MCL-1, often obtained through X-ray crystallography, and simulating the binding of this compound to the protein's binding site. mdpi.comresearchgate.net The binding interface for BH3-only proteins on MCL-1 is well-defined and includes several hydrophobic pockets. mdpi.comresearchgate.net

Molecular docking of this compound has identified potential key interactions within this binding region, including a pi-pi interaction with His224 and hydrogen bonding with Asn260. mdpi.com These computational findings support the experimental observation of MCL-1 inhibition by this compound and provide a structural basis for its activity. mdpi.com

Antimicrobial Efficacy

In addition to its effects on MCL-1, this compound has also demonstrated antimicrobial properties, specifically against certain bacterial species. nih.govscispace.com

Activity against Staphylococcus aureus (S. aureus)

Staphylococcus aureus (S. aureus) is a common Gram-positive bacterium known to cause a variety of infections. rcpath.org The antimicrobial activity of this compound against S. aureus has been investigated. nih.govscispace.com The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound required to inhibit the visible growth of a microorganism. jmb.or.kr

This compound has shown inhibitory activity against S. aureus. Research indicates that this compound has an MIC value of 12.5 µg/mL against S. aureus. nih.govscispace.com

The activity of this compound against S. aureus is presented in the table below:

| Target Organism | Assay Method | MIC (µg/mL) |

| Staphylococcus aureus | Broth Dilution (implied by MIC) | 12.5 nih.govscispace.com |

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) is a particularly challenging pathogen due to its resistance to methicillin (B1676495) and other commonly used antibiotics. nih.govscispace.comresearchgate.netmdpi.com The increasing prevalence of MRSA infections highlights the need for novel antimicrobial agents.

This compound has also been evaluated for its effectiveness against MRSA. nih.govscispace.com Studies have shown that this compound possesses inhibitory activity against MRSA strains. nih.govscispace.com

In one study, this compound exhibited an MIC value of 12.5 µg/mL against MRSA. nih.govscispace.com This finding suggests that this compound's antimicrobial activity extends to antibiotic-resistant strains of S. aureus.

The activity of this compound against MRSA is shown in the table below:

| Target Organism | Assay Method | MIC (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Dilution (implied by MIC) | 12.5 nih.govscispace.com |

Investigation of Antioxidant Properties

This compound has been indicated to possess antioxidant properties. ontosight.ai One report suggests its antioxidant activity is comparable in potency to vitamin C and that it can inhibit nitric oxide. scispace.com While these findings suggest a potential role as an antioxidant, detailed experimental data specifically quantifying the antioxidant capacity of this compound through standard assays (e.g., DPPH, ABTS, ORAC) were not extensively detailed in the examined literature. nih.govacs.orgnih.govscispace.comeijppr.comscielo.br The antioxidant activity of compounds, particularly phenolics and flavonoids found in marine organisms like seaweeds, is often attributed to their ability to scavenge free radicals and reduce oxidative stress. eijppr.comscielo.brmdpi.com

Exploration of Anti-inflammatory Activities

Studies have also explored the potential anti-inflammatory activities of this compound. ontosight.ai An anti-inflammatory effect and an associated IC₅₀ value have been reported for this compound, although the precise molecular mechanism underlying this activity was not explicitly defined in the available information. scispace.com Anti-inflammatory effects in various compounds are often mediated through the modulation of signaling pathways such as NF-κB or MAPK, or by inhibiting the release of pro-inflammatory mediators. mdpi.comnih.gov However, the specific interactions of this compound with these pathways require further detailed investigation based on the current literature.

Comparative Biological Activity with Other Gymnochromes and Related Perylenequinones

Comparisons of the biological activities of this compound with other related gymnochromes and perylenequinones provide insights into the structure-activity relationships within this class of compounds.

Comparison with Gymnochrome E, B, D, A, and H

This compound has been directly compared with gymnochrome E, another phenanthroperylenequinone isolated from Holopus rangii. nih.govacs.orgnih.gov In terms of cytotoxic activity, gymnochrome E demonstrated inhibition of the proliferation of the multidrug-resistant ovarian cancer cell line NCI/ADR-Res with an IC₅₀ value of 3.5 µM. nih.govacs.orgnih.gov Gymnochrome E also inhibited histone deacetylase-1 (HDAC-1) with an IC₅₀ of 3.3 µM. nih.govacs.orgnih.gov In contrast, this compound did not exhibit significant inhibitory activity against the PANC-1 pancreatic carcinoma, NCI/ADR-Res, or DLD-1 human colorectal adenocarcinoma cell lines at tested concentrations. nih.govacs.orgnih.gov

However, this compound showed notable activity as a moderate inhibitor of MCL-1 binding to Bak, with an IC₅₀ value of 3.3 µM. nih.govacs.orgnih.gov This indicates a potential role in modulating apoptosis by targeting the anti-apoptotic protein MCL-1. researchgate.netuniversityofgalway.ie

In antibacterial assays, this compound exhibited minimum inhibitory concentrations (MICs) of 12.5 µg/mL against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govmdpi.com Gymnochrome E also showed activity against these bacteria, but at a higher MIC of 25 µg/mL. nih.govmdpi.com Neither gymnochrome E nor this compound showed activity against Pseudomonas aeruginosa or Candida albicans at the concentrations tested. nih.gov

Comparisons with other gymnochromes such as gymnochrome B, D, A, and H in the examined literature are less detailed regarding direct biological activity against the same targets as this compound. Monosulfated gymnochrome D was tested for cytotoxic activity against several cell lines but showed no inhibition at 25 µg/mL. nih.gov Gymnochrome A and H have been isolated and their structures studied, often in the context of different crinoid species or structural elucidation, without direct comparative biological activity data against MCL-1 or the specific bacterial strains tested for this compound in the provided sources. nih.gov

The following table summarizes some of the comparative biological activities of this compound and Gymnochrome E:

| Compound | NCI/ADR-Res Cytotoxicity (IC₅₀) | HDAC-1 Inhibition (IC₅₀) | MCL-1 Binding Inhibition (IC₅₀) | S. aureus MIC | MRSA MIC |

| This compound | Not significant at 5.2 µM | Not specified | 3.3 µM | 12.5 µg/mL | 12.5 µg/mL |

| Gymnochrome E | 3.5 µM | 3.3 µM | Not specified | 25 µg/mL | 25 µg/mL |

Structural Features Modulating Biological Response

This compound is characterized by a complex polycyclic aromatic system, specifically a phenanthroperylenequinone core, substituted with hydroxyl and bromine groups, and featuring a 2-hydroxypentyl side chain. nih.gov The phenanthroperylenequinone core is a common structural motif in this class of compounds. nih.govacs.orgnih.gov

The observed differences in biological activity between this compound and gymnochrome E, despite their structural similarities as phenanthroperylenequinone derivatives, highlight the importance of specific substituents and their positions in modulating biological responses. For instance, the presence and arrangement of bromine atoms, hydroxyl groups, and the nature of the side chain likely contribute to the distinct profiles of MCL-1 inhibition and cytotoxicity observed between this compound and gymnochrome E. nih.govacs.orgnih.gov While detailed structure-activity relationship studies specifically for the gymnochrome series targeting MCL-1 or bacterial strains were not extensively described, research on other compound classes, such as phenolic acids, demonstrates that the number and position of hydroxyl and methoxyl groups significantly influence antioxidant activity. scielo.br Similarly, variations in the core structure or peripheral substitutions in perylenequinones and related polycyclic quinones are expected to influence their interactions with biological targets, affecting activities such as enzyme inhibition or cytotoxicity. nih.gov Further dedicated studies are needed to fully elucidate the precise structural features of this compound that are critical for its activity against MCL-1 and bacteria.

Structure Activity Relationship Sar Studies of Gymnochrome F and Analogues

Impact of Bromination on Biological Potency

Gymnochrome F is characterized by the presence of four bromine atoms on its phenanthroperylenequinone core. researchgate.netrsc.org Another related compound isolated from Holopus rangii, gymnochrome E, is a dibrominated analogue. researchgate.net The difference in bromination pattern between this compound and gymnochrome E, along with variations in their side chains, allows for some initial observations regarding the potential impact of bromination on biological activity.

In studies evaluating their antibacterial activity, this compound exhibited minimum inhibitory concentrations (MICs) of 12.5 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com In comparison, the dibrominated gymnochrome E showed MICs of 25 µg/mL against the same bacterial strains. researchgate.netmdpi.com This suggests that the higher degree of bromination in this compound may contribute to increased antibacterial potency against these specific Gram-positive bacteria. researchgate.net

| Compound | Bromination Pattern | Staphylococcus aureus MIC (µg/mL) | MRSA MIC (µg/mL) |

| This compound | Tetrabrominated | 12.5 | 12.5 |

| Gymnochrome E | Dibrominated | 25 | 25 |

Comparisons with other brominated polycyclic quinones, such as tetrabromohypericin, also suggest that the presence and position of bromine atoms can influence biological activities, including antiviral effects, although the core scaffolds may differ. mdpi.com

Role of Side Chain Modifications in Bioactivity Modulation

Design and Evaluation of Hybrid Molecules and Conjugates

Based on the available search results, there is no specific information detailing the design, synthesis, or biological evaluation of hybrid molecules or conjugates specifically involving this compound. Research in medicinal chemistry has explored creating hybrid molecules by combining structural features of different bioactive compounds to achieve improved potency, selectivity, or pharmacokinetic properties. Similarly, conjugating natural products to other molecules (e.g., polymers, targeting ligands) can alter their delivery and reduce toxicity. While these approaches are common in drug discovery, their application to this compound has not been found in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate structural descriptors of compounds with their biological activities. These models can be used to predict the activity of new, untested compounds and guide the design of more potent or selective analogues. Although general SAR studies have been conducted on various classes of natural products and compounds targeting proteins like MCL-1 and HDACs, specific QSAR modeling studies focused on this compound and a defined set of its analogues were not identified in the search results. researchgate.netacs.orgacs.org The development of robust QSAR models requires a dataset of structurally diverse compounds with accurately measured biological activities, which may not be extensively available for this compound analogues at this time.

Synthetic Methodologies and Analogue Development

Strategies for Total Synthesis of the Phenanthroperylenequinone Core

The phenanthroperylenequinone core is a complex pentacyclic aromatic system found in gymnochromes and related pigments like hypericin (B1674126). The total synthesis of such cores often involves the construction of the polycyclic framework through various cyclization and coupling reactions. While specific details on the total synthesis of the gymnochrome F core are limited in the search results, the synthesis of related brominated hydroxyanthraquinones, which share similarity with the phenanthroperylenequinone core and are suggested to share a common biosynthetic pathway, has been explored using methods like Hauser annulation. nih.govresearchgate.net Regioselective synthesis of brominated hydroxyanthraquinones by anionic annulations has been reported as a key step towards the synthesis of related compounds like rhodocomatulins. researchgate.net

Semi-Synthetic Modifications of Natural this compound

Information directly detailing semi-synthetic modifications of natural this compound is not explicitly available in the provided search results. However, the literature mentions the preparation and study of derivatives of hypericin and other gymnochromes to compare their biological activity to the parent natural products. nih.gov For example, brominated hypericins have been prepared by treating hypericin with bromine. nih.gov this compound itself is described as a desulfated version of isogymnochrome D, suggesting that desulfation could be a potential semi-synthetic modification route or a natural transformation. nih.gov

Development of Novel this compound Derivatives

The development of novel this compound derivatives is an area of potential research, particularly given its reported biological activities, such as MCL-1 inhibition and antibacterial properties. nih.govresearchgate.netrsc.orgmdpi.com Although specific examples of novel synthetic derivatives of this compound are not detailed in the search results, the synthesis of derivatives of related perylenequinones and anthraquinones has been reported. For instance, novel polymerizable methacrylated anthraquinone (B42736) dyes have been synthesized through nucleophilic aromatic substitution and subsequent methacrylation. researchgate.net The synthesis of C6-amino substituted hypocrellin B compounds, which are also perylenequinones, has been achieved through addition/elimination sequences. nih.gov These examples highlight synthetic strategies that could potentially be applied to the this compound scaffold for the development of novel derivatives.

Regio- and Stereoselective Synthesis Considerations

Regioselectivity and stereoselectivity are crucial aspects in the synthesis of complex natural products like this compound, which possesses multiple functional groups and stereocenters. The phenanthroperylenequinone core itself can exhibit helical chirality due to steric crowding. nih.gov While specific regioselective and stereoselective strategies for this compound synthesis are not explicitly detailed, the importance of predictable regioselectivity in anionic annulations for synthesizing brominated hydroxyanthraquinones, structural motifs related to the gymnochrome core, has been highlighted. researchgate.net The synthesis of other complex molecules, such as asymmetric synthesis of cyanohydrins and stereoselective reduction reactions, are mentioned in the broader chemical literature, indicating the availability of methodologies that could be relevant to controlling regio- and stereochemistry during the synthesis of this compound or its analogues. acs.org

Ecological and Chemoecological Significance of Gymnochrome F

Role of Quinone Pigments in Crinoid Chemical Defense

Sessile marine organisms like crinoids, commonly known as sea lilies or feather stars, are vulnerable to predation and have evolved sophisticated chemical defense mechanisms to protect themselves. researchgate.net A key component of this defense strategy is the production of a diverse array of secondary metabolites, among which quinone pigments are particularly prominent. These compounds are responsible for the vibrant coloration of many crinoid species and often possess toxic or unpalatable properties that deter predators. researchgate.net

The toxicity of these pigments is frequently attributed to a class of brightly colored and heavily oxidized quinones derived from polyketides. researchgate.net Gymnochrome F, a tetrabrominated phenanthroperylenequinone, belongs to this category of defensive molecules. nih.govnih.gov Crinoids produce various quinone-based metabolites, including anthraquinones, naphthopyrones, and phenanthroperylenequinones, which exhibit a range of biological activities. researchgate.net These compounds function as allomones, rendering the crinoids repellent to potential consumers such as fish. researchgate.netresearchgate.net The presence of such bioactive compounds is a crucial adaptation for survival, allowing these stationary animals to thrive in predator-rich marine environments. While many crinoid pigments are present as water-soluble sulfate (B86663) esters, this compound is a desulfated form, which may influence its specific defensive role and interaction with the environment. nih.govnih.govacs.orgmdpi.com

Environmental Context of Deep-Sea Natural Product Production

This compound was isolated from the deep-water crinoid Holopus rangii, collected from a depth of 358 meters off the coast of Curaçao. mdpi.comresearchgate.netrsc.org The deep-sea is an extreme environment characterized by high pressure, low temperatures, absence of light, and limited food resources. mdpi.com Organisms that inhabit these challenging conditions have evolved unique biochemical and physiological adaptations to survive, making them a promising source of novel secondary metabolites with potent biological activities. mdpi.comresearchgate.net

The production of specialized metabolites like this compound is likely an adaptive response to the selective pressures of the deep-sea environment. mdpi.com Environmental factors, including temperature, pressure, and nutrient availability, can significantly influence the biosynthesis of secondary metabolites in marine organisms. d-nb.infomjpms.innih.govfrontiersin.org The structural complexity and specific functionalities of deep-sea natural products are often unparalleled in terrestrial or shallow-water organisms. mdpi.comrsc.org For example, a notable feature of many quinones from stalked deep-sea crinoids is their extensive bromination, a characteristic seen in this compound, which contrasts with related compounds from shallow-water species. mdpi.com This suggests that the specific environmental conditions of the deep sea may drive the evolution of particular biosynthetic pathways.

| Compound | Source Organism | Collection Depth | Key Structural Feature | Reported Biological Activity |

|---|---|---|---|---|

| This compound | Holopus rangii (Crinoid) | 358 m | Tetrabrominated phenanthroperylenequinone | Moderate inhibitor of MCL-1 binding to Bak (IC50 of 3.3 µM). nih.govacs.org |

| Gymnochrome E | Holopus rangii (Crinoid) | 358 m | Dibrominated phenanthroperylenequinone | Cytotoxic against NCI/ADR-Res cancer cell line (IC50 of 3.5 µM). nih.govacs.org |

| Isogymnochrome D | Holopus rangii (Crinoid) | 358 m | Disulfated precursor to this compound | Not specified in provided results. nih.gov |

| Rhodoptilometrin | Phanogenia distincta (Crinoid) | Shallow water | Anthraquinone (B42736) | Acts as a kairomone for symbiotic shrimp. researchgate.net |

Evolutionary Aspects of Gymnochrome Biosynthesis in Marine Organisms

The biosynthesis of this compound and related polycyclic aromatic pigments is believed to follow a polyketide pathway. nih.govresearchgate.netnih.gov This is supported by the co-isolation of simpler anthraquinone metabolites, such as emodic acid, which share a similar structural core and are likely biosynthetic precursors. nih.govnih.govacs.org The evolution of natural product biosynthesis is a dynamic process, often driven by gene duplication and subsequent neofunctionalization, where duplicated genes evolve to produce novel enzymes and, consequently, new chemical compounds. frontiersin.orgnumberanalytics.com This process allows for the generation of vast chemical diversity from common precursor pathways, providing organisms with new tools to adapt to changing environmental pressures and biological interactions. frontiersin.orgnih.gov

Remarkably, the use of bioactive quinone pigments by crinoids is a trait with deep evolutionary roots. nih.gov Chemical analyses of exceptionally well-preserved fossil crinoids from the Mesozoic era (around 240 million years ago) have revealed the presence of hypericinoid pigments, which are structurally related to modern gymnochromes. nih.govpnas.org This discovery indicates that the biosynthetic pathways for these defensive compounds have been conserved for hundreds of millions of years and have persisted through major evolutionary events, such as the adaptive radiation of crinoids after the end-Permian mass extinction. nih.gov The persistent and widespread occurrence of these pigments across different crinoid orders, from ancient shallow-water species to modern deep-sea inhabitants, underscores their fundamental importance for the survival and evolutionary success of this class of echinoderms. nih.govpnas.org The evolution of these biosynthetic pathways in marine organisms is a testament to the enduring role of chemical compounds in mediating ecological interactions over geological timescales. plos.orgnih.gov

Advanced Analytical and Computational Methodologies in Gymnochrome F Research

Hyphenated Techniques for Isolation and Characterization

Hyphenated analytical techniques, which combine two or more methods to separate and detect chemicals, are indispensable in natural product research. The combination of liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity for analyzing complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of marine extracts. In the initial discovery of gymnochrome F from the deep-water crinoid Holopus rangii, bioactivity-guided fractionation was performed using reversed-phase medium pressure liquid chromatography. The active fractions were subsequently analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

High-resolution electrospray ionization mass spectrometry (HRESI-TOFMS) is particularly vital for determining the elemental composition of novel compounds. acs.org For this compound, analysis of the crude methanol (B129727) extract by ESI-MS confirmed its presence as a natural product rather than an artifact of the isolation process. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further aids in structural elucidation by providing fragmentation patterns that offer clues about the molecule's substructures. These LC-MS-based approaches are fundamental to metabolite profiling, allowing researchers to identify known compounds and pinpoint novel molecules like this compound within a complex biological matrix.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile or semi-volatile compounds. While direct studies employing GC-MS to elucidate the specific biosynthetic pathway of this compound are not extensively documented, the technique is critical in related investigations. For instance, the co-isolation of this compound with anthraquinone (B42736) metabolites like emodic acid suggests they share a common polyketide biosynthetic pathway. nih.govacs.org

Furthermore, chiral GC-MS analysis is a well-established method for determining the absolute configuration of stereocenters within natural products, which is a critical step in total synthesis and understanding biological activity. acs.orgscielo.brfrontiersin.org This is often accomplished after chemical degradation of the complex molecule into smaller, chiral fragments that can be volatilized and analyzed by GC-MS. acs.org This application is crucial for the complete structural characterization of complex chiral molecules discovered in marine organisms.

Computational Approaches in Drug Discovery and Mechanistic Studies

Computational chemistry has emerged as a vital component of modern drug discovery, offering insights into molecular interactions and guiding experimental work. For this compound, these approaches have been instrumental in understanding its mechanism of action as an inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).

Molecular dynamics (MD) simulations are used to model the behavior of a protein-ligand complex over time, providing a dynamic view of the binding interactions and assessing the stability of the complex. researchgate.net Following initial molecular docking studies, MD simulations can help eliminate potential false positives and refine the understanding of the binding mode. researchgate.net

Studies on the this compound-hMcl-1 complex have detailed the specific interactions that stabilize the binding. researchgate.net These simulations revealed key interactions with specific amino acid residues in the binding pocket of hMcl-1. The high rigidity of the fused heteroaromatic rings in this compound's structure limits its number of possible binding conformations, contributing to a stable interaction. researchgate.net

| Interacting Residue in hMcl-1 | Interaction Type | Distance (Å) |

|---|---|---|

| His224 | π-π stacking | 3.81 |

| Asn260 | H-bond (donor) | 2.14 |

| Asn260 | H-bond (acceptor) | 2.23 |

Virtual screening, which involves the use of computational methods to search large libraries of compounds for potential binders to a biological target, is a key strategy in drug discovery. Molecular docking, a central component of virtual screening, was employed to determine the binding conformation of this compound with its target, hMcl-1. researchgate.net

To ensure a reliable prediction of the binding pose, multiple docking programs, including MOE, AutoDock, and VlifeDock, were used. researchgate.net The consensus from these different methods confirmed a consistent binding mode within a low root-mean-square deviation (RMSD), providing confidence in the predicted protein-ligand interactions. researchgate.net This approach is fundamental for identifying and validating interactions between a natural product and its potential biological targets.

High-Throughput Screening (HTS) Methodologies for Biological Activity Assessment

High-throughput screening (HTS) allows for the rapid automated testing of thousands of chemical compounds for a specific biological activity. This methodology was pivotal in identifying the therapeutic potential of this compound. nih.gov

The inhibitory effect of this compound on the Mcl-1/Bak protein-protein interaction was discovered through an HTS campaign that assayed a library of natural product fractions. nih.gov A Förster Resonance Energy Transfer (FRET)-based assay was specifically used to monitor this interaction. nih.govresearchgate.net Fractions derived from the crinoid Holopus rangii showed inhibitory activity, which led to the isolation of this compound as the active principle. nih.gov Subsequent dose-response analysis established its potency as a moderate inhibitor. nih.gov HTS is a critical tool for navigating the vast chemical diversity of natural products to uncover novel bioactive leads. mdpi.comaalto.fi

| Biological Target | Assay Type | Measured Activity (IC₅₀) |

|---|---|---|

| Mcl-1/Bak Interaction | FRET-based | 3.3 µM |

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Machinery

The biosynthesis of gymnochrome F, like other crinoid pigments, is suggested to involve a polyketide biosynthetic pathway, similar to that of anthraquinone (B42736) metabolites such as emodic acid. nih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.net However, the complete enzymatic machinery and the precise sequence of steps involved in the formation of the complex phenanthroperylenequinone core and its halogenation and side-chain modifications remain largely unknown. Future studies should aim to identify the genes and enzymes responsible for each transformation in the biosynthetic pathway. This could involve genomic sequencing of the producer organism, Holopus rangii, followed by transcriptomic and proteomic analyses to identify candidate biosynthetic genes and enzymes. mpg.descitechnol.comnih.govnist.govnih.gov Heterologous expression of these genes in suitable host organisms could help in reconstituting the pathway and producing this compound or its intermediates. Understanding the biosynthesis could pave the way for engineered production of this compound and its analogs.

Discovery of Additional Molecular Targets Beyond MCL-1

This compound has been identified as a moderate inhibitor of MCL-1 binding to Bak. nih.govnih.govacs.orggriffith.edu.auresearchgate.net MCL-1 is an anti-apoptotic protein often overexpressed in cancer cells, making it a key drug target in various malignancies. mdpi.comresearchgate.netnih.govfrontiersin.org While this is a significant finding, it is possible that this compound interacts with other molecular targets or influences multiple cellular pathways. Natural products often exhibit pleiotropic effects. researchgate.net Future research should employ unbiased approaches, such as activity-based protein profiling, thermal proteome profiling, or high-throughput screening against a diverse panel of targets, to identify additional proteins or enzymes that interact with this compound. nih.gov This could reveal novel mechanisms of action and potential therapeutic applications beyond its role as an MCL-1 inhibitor.

Exploration of Novel Synthetic Routes to Complex Architectures

The chemical structure of this compound, with its highly substituted phenanthroperylenequinone core and bromine atoms, presents a significant challenge for chemical synthesis. nih.gov While the structural similarity to anthraquinones suggests a related polyketide origin, efficient and scalable synthetic routes to this compound and its analogs have not been widely reported. nih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.net Developing novel synthetic strategies, potentially utilizing biomimetic approaches or exploring new methodologies for constructing the complex ring system and introducing the specific halogenation pattern and side chain, is a critical area for future research. lkouniv.ac.inub.edu Successful total synthesis would not only validate the proposed structure but also provide access to sufficient quantities for comprehensive biological evaluation and enable the synthesis of structural analogs with potentially improved properties.

Investigation of Cross-Kingdom Bioactivities

This compound is isolated from a marine crinoid. mdpi.comnih.govnih.govacs.orggriffith.edu.au Marine organisms are known to produce a wide array of bioactive compounds with activities against diverse organisms, including bacteria, fungi, viruses, and other eukaryotes. mdpi.comuniv-blida.dzresearchgate.netcore.ac.ukresearchgate.net While some studies have explored the cytotoxicity of related gymnochromes against cancer cell lines, a comprehensive investigation into the potential cross-kingdom bioactivities of this compound is needed. nih.govresearchgate.netmdpi.com This could involve testing its activity against a broad spectrum of microorganisms, as well as evaluating its effects on other marine organisms to understand its ecological role, such as deterring predation or microbial fouling. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis in Natural Environments

Understanding the ecological distribution and fate of this compound requires sensitive and specific analytical methods for its detection and quantification in complex natural matrices such as seawater, sediments, and marine organisms. researchgate.netkuismanen.fimdpi.comecologyandsociety.org Given that natural products are often present at low concentrations in their environment, the development of advanced analytical techniques, such as hyphenated mass spectrometry methods (e.g., LC-MS/MS) with improved sensitivity and selectivity, is crucial. researchgate.net These techniques would enable researchers to study the spatial and temporal distribution of this compound, investigate its degradation pathways, and assess its potential transfer through marine food webs.

Mechanistic Studies at the Subcellular Level

While this compound is known to inhibit MCL-1 binding to Bak, the detailed mechanistic events at the subcellular level are yet to be fully elucidated. nih.govnih.govacs.orggriffith.edu.auresearchgate.net Future research should focus on understanding how this compound enters cells, its intracellular localization, and how its interaction with MCL-1 precisely impacts downstream apoptotic signaling pathways. nih.govfrontiersin.orgnih.govresearchgate.net Techniques such as live-cell imaging, protein-protein interaction studies, and analysis of mitochondrial membrane potential could provide valuable insights into the cellular mechanisms of action of this compound.

Comparative Genomics and Proteomics of Producer Organisms

This compound is produced by the crinoid Holopus rangii. mdpi.comnih.govnih.govacs.orggriffith.edu.au Comparative genomic and proteomic studies of Holopus rangii and related crinoid species that produce similar or different gymnochromes could provide valuable insights into the evolution of the biosynthetic machinery and the diversity of gymnochrome structures. mpg.descitechnol.comnih.govnist.govnih.gov Identifying genes and proteins that are uniquely expressed in Holopus rangii or correlated with this compound production could help pinpoint the enzymes involved in its biosynthesis and reveal potential strategies for enhancing its production through biotechnology.

Q & A

Q. How is Gymnochrome F structurally characterized, and what spectroscopic methods are critical for its identification?

this compound is characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (including H, C, HMBC, and COSY) and mass spectrometry (ESI-MS, HRESIMS). The HMBC correlations resolve the connectivity of the phenanthroperylenequinone core, while CD spectra confirm its axial chirality by comparing it to known analogs like isogymnochrome D. UV and IR spectra further validate chromophore features and functional groups .

Q. What methodologies are employed to isolate this compound from Holopus rangii?

Bioassay-guided fractionation is used, starting with organic solvent extraction (e.g., methanol). Crude extracts are partitioned via liquid-liquid separation, followed by sequential chromatographic purification using Vydac C18 semi-preparative HPLC with gradient elution (e.g., acetonitrile/water with 0.1% TFA). Active fractions are tracked via FRET-based MCL-1/Bak binding inhibition assays and cytotoxicity screens .

Advanced Research Questions

Q. How should experimental designs be optimized to evaluate this compound’s cytotoxicity across diverse cancer cell lines?

Use standardized cell viability assays (e.g., MTT or SRB) with triplicate measurements and include positive controls (e.g., doxorubicin). Test multiple cell lines (e.g., NCI/ADR-Res, PANC-1) to assess selectivity. Report IC values with 95% confidence intervals and account for variables like incubation time and serum concentration. Note discrepancies in activity, such as this compound’s inactivity against PANC-1 despite efficacy in NCI/ADR-Res, which may reflect cell-specific uptake or resistance mechanisms .

Q. How can researchers address contradictions in bioactivity data, such as this compound’s variable inhibition across assays?

Conduct dose-response curves with extended concentration ranges and validate target engagement using orthogonal assays. For example, this compound’s moderate MCL-1 inhibition (IC = 3.3 µM) but lack of cytotoxicity in some cell lines suggests off-target effects or compensatory pathways. Pair biochemical assays (e.g., FRET) with cellular thermal shift assays (CETSA) to confirm target binding .

Q. What protocols ensure reproducibility in isolating this compound from marine specimens?

Document solvent systems (e.g., acetonitrile/water/TFA gradients), column specifications (e.g., Vydac C18, 10 µm particle size), and detection wavelengths (230 nm). Preserve voucher specimens (e.g., HBOI Catalog No. 070:00047) and replicate extraction conditions (e.g., dark green live specimens stored in alcohol). Share raw NMR and HPLC data in supplementary materials .

Q. How do FRET-based assays elucidate this compound’s mechanism in disrupting MCL-1/Bak interactions?

FRET assays use fluorescently labeled MCL-1 and Bak peptides. This compound’s inhibition is quantified by reduced energy transfer upon binding. Include controls for autofluorescence and validate results with competitive binding assays (e.g., using BH3 mimetics). Calculate IC via nonlinear regression of dose-response curves .

Q. What statistical frameworks are suitable for analyzing this compound’s antimicrobial activity (e.g., MIC determination)?

Use broth microdilution assays with twofold serial dilutions. MIC endpoints are defined as the lowest concentration inhibiting visible growth (e.g., 12.5 µg/mL against MRSA). Apply log-rank tests for time-kill assays and report geometric mean MICs with standard deviations. Address inter-experiment variability using normalized positive controls (e.g., vancomycin) .

Q. How can meta-analyses synthesize data on this compound’s bioactivity with related marine compounds?

Q. What strategies validate NMR assignments for complex polyhalogenated structures like this compound?

Compare experimental C shifts with simulated spectra (e.g., ACD/Labs NMR predictor). Use DEPT and HSQC to resolve quaternary carbons and HMBC for long-range couplings. Confirm bromine substitution patterns via isotopic mass peaks in HRESIMS .

Q. How do researchers navigate ethical and logistical challenges in accessing deep-water crinoids like Holopus rangii?

Secure permits from regulatory bodies (e.g., CITES for marine species) and collaborate with taxonomic experts (e.g., Smithsonian Institution) for specimen identification. Adhere to Nagoya Protocol guidelines for biodiversity access and benefit-sharing. Preserve voucher specimens in accredited museums .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.